(R)-Enantiomer Ensures Defined Stereochemistry in Peptide Design
The (R)-enantiomer of this building block is essential for the synthesis of peptides with D-configured Dap residues. Use of the (S)-enantiomer would invert the α-carbon stereochemistry, leading to diastereomeric products with potentially altered biological activity [1]. The PubChem record confirms one defined atom stereocenter for this compound [2].
| Evidence Dimension | Stereochemical configuration (defined atom stereocenters) |
|---|---|
| Target Compound Data | 1 defined atom stereocenter (R-configuration) [2] |
| Comparator Or Baseline | (S)-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride (opposite configuration, but quantitative comparative activity data not available in public domain) |
| Quantified Difference | Configurationally distinct; direct biological activity comparison not available |
| Conditions | Chiral integrity essential for peptide coupling and biological target engagement |
Why This Matters
Procurement of the correct enantiomer is mandatory to avoid synthesizing an unintended diastereomer, which could fail to interact with the intended biological target.
- [1] Wuts, P.G.M. & Greene, T.W. Greene's Protective Groups in Organic Synthesis, 4th Ed. (Wiley, 2006), Chapters 7-8. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 71742033, (R)-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride. https://pubchem.ncbi.nlm.nih.gov/compound/1384268-52-3. Accessed 28 Apr. 2026. View Source
